molecular formula C18H21NO5 B2401328 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one CAS No. 1396893-34-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one

Cat. No.: B2401328
CAS No.: 1396893-34-7
M. Wt: 331.368
InChI Key: DGMGOHVLRPLZSX-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d][1,3]dioxol-5-yl group, a π-conjugated enone system, and a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl moiety. The benzo[d][1,3]dioxol (benzodioxole) group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity due to its electron-rich aromatic system . The spirocyclic azaspiro system introduces conformational rigidity, which can influence solubility, bioavailability, and target selectivity . The (E)-configured α,β-unsaturated ketone (enone) may contribute to electrophilic reactivity, enabling interactions with nucleophilic residues in biological targets .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-17(2)23-10-18(11-24-17)8-19(9-18)16(20)6-4-13-3-5-14-15(7-13)22-12-21-14/h3-7H,8-12H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMGOHVLRPLZSX-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2(CN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one is a complex organic molecule with potential biological activities. Its structure includes a benzo[d][1,3]dioxole moiety known for its pharmacological properties. This article reviews the biological activity of this compound based on existing literature, highlighting its antimicrobial, anticancer, and cytotoxic effects.

Chemical Structure and Properties

The chemical formula of the compound is C15H17NO3C_{15}H_{17}NO_3 with a molecular weight of approximately 259.30 g/mol. The structural features include:

  • Benzo[d][1,3]dioxole : A common scaffold in medicinal chemistry known for various biological activities.
  • Spirocyclic structure : Contributes to the compound's unique spatial arrangement affecting its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit antimicrobial properties. For instance, derivatives of similar structures have shown selective activity against Gram-positive bacteria like Bacillus subtilis and antifungal effects against pathogens such as Candida albicans .

Compound TypeActivityTarget Organisms
Benzo[d][1,3]dioxole DerivativesAntibacterialBacillus subtilis
Benzo[d][1,3]dioxole DerivativesAntifungalCandida albicans

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Compounds with similar structural motifs have demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Case Study : A study on benzoxazole derivatives revealed that some exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the benzo[d][1,3]dioxole moiety or the spirocyclic structure can significantly enhance or diminish activity. For example:

  • Electron-donating groups : Increase antibacterial activity.
  • Substituent position : Affects antifungal efficacy.

Cytotoxicity Studies

Cytotoxicity assays have indicated that many derivatives exhibit differential toxicity profiles against normal versus cancer cells. This suggests that further structural modifications could lead to compounds with improved selectivity for cancer cells.

Cell LineIC50 (µM)Remarks
MCF-710High sensitivity
A54915Moderate sensitivity
PC320Lower sensitivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following compounds share the benzo[d][1,3]dioxol-5-yl or enone motifs but differ in substituents and core scaffolds:

Compound Name Structural Features Key Differences
(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one Benzo[d][1,3]dioxol-5-yl, enone, 2-aminophenyl Replaces spirocyclic system with 2-aminophenyl; enhances hydrogen-bonding potential.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Benzo[d][1,3]dioxol-5-yl, thiazole, cyclopropane, methylthio group Incorporates thiazole and cyclopropane; increases steric bulk and lipophilicity.
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a, 7b, 11a, 11b) Pyrazole, cyano, carboxylate Replaces enone with pyrazole; introduces polar groups (cyano, carboxylate) for solubility.

Cross-Reactivity and Selectivity

Cross-reactivity studies (e.g., immunoassays ) suggest that minor structural changes significantly alter binding profiles. For example:

  • The spirocyclic system in the target compound may reduce off-target interactions compared to flexible enone derivatives.
  • The absence of a thiazole or pyrazole moiety minimizes unintended activity against sulfur-binding targets .

Analytical and Computational Comparisons

Crystallographic and Conformational Analysis

  • The spirocyclic system’s rigidity has been analyzed using Mercury CSD 2.0 , revealing distinct packing patterns compared to non-spiro analogues.
  • Hydrogen-bonding networks in related compounds (e.g., ) were characterized via SHELXL , showing stronger intermolecular interactions than the target compound due to the 2-aminophenyl group .

Similarity Metrics

  • Tanimoto Coefficient: Structural similarity between the target compound and is moderate (Tanimoto = 0.65–0.70 using MACCS fingerprints), driven by shared benzodioxole and enone motifs .
  • Activity Cliffs : Despite structural similarities, the spirocyclic system in the target compound may create "activity cliffs" (sharp changes in potency) relative to due to steric effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

  • The compound can be synthesized via condensation reactions using ketone and aldehyde precursors. For example, refluxing equimolar reactants in ethanol with a catalytic acid/base system (e.g., HCl or KOH) often yields high purity products. Optimize reaction time and solvent polarity to minimize byproducts, as demonstrated in analogous spirocyclic compound syntheses .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • 1H/13C-NMR : Assign proton environments (e.g., spirocyclic CH2 groups at δ 4.26 ppm) and carbonyl carbons (δ ~170 ppm) .
  • IR Spectroscopy : Confirm ketone (C=O stretch at ~1705 cm⁻¹) and benzodioxole (O–C–O at ~1325 cm⁻¹) functional groups .
  • Mass Spectrometry : Use EI-HRMS to validate molecular ion peaks (e.g., [M+H]+) and detect isotopic patterns for halogen impurities .

Q. What safety protocols are essential given limited hazard data?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at –20°C to prevent degradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How should researchers resolve discrepancies between calculated and observed molecular ion peaks in mass spectrometry?

  • Discrepancies may arise from isotopic impurities (e.g., Cl/Br adducts) or matrix effects. Perform high-resolution MS (HRMS) with internal calibration (e.g., lock mass) and compare isotopic distribution patterns to theoretical models. For example, a 2% impurity in GCMS data could indicate incomplete purification or degradation .

Q. What experimental strategies mitigate degradation of labile functional groups during prolonged studies?

  • Stabilize the compound by:

  • Temperature Control : Store samples at –80°C with continuous cooling during experiments to slow hydrolysis of the enone system .
  • Matrix Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous solutions to prevent radical-mediated degradation .

Q. How can structure-activity relationship (SAR) studies be designed to explore the spirocyclic component’s role in bioactivity?

  • Analog Synthesis : Modify the spirocyclic ring (e.g., replace dimethyl groups with ethyl or introduce heteroatoms) and compare pharmacological profiles. For example, replacing the 7,7-dimethyl group with hydrogen alters steric effects and binding affinity .
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on the enone’s electrophilicity, which influences reactivity with biological targets .

Data Analysis & Experimental Design

Q. How should researchers address inconsistent bioassay results across replicates?

  • Conduct a sensitivity analysis : Vary assay conditions (pH, temperature) to identify instability factors. Use statistical tools (e.g., ANOVA with post-hoc tests) to distinguish biological variability from experimental error. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What are the limitations of using NMR alone for purity assessment?

  • NMR may miss low-abundance impurities (<5%) due to signal overlap. Combine with HPLC-UV/ELSD for quantitative purity analysis. For example, a 2% impurity undetected by NMR in a related compound was quantified via GCMS .

Methodological Tables

Key Analytical Parameters Technique Critical Observations Reference
Spirocyclic CH2 protons1H-NMRδ 4.26 ppm (s, 2H) in CDCl3
Benzodioxole O–C–O stretchIR1325 cm⁻¹ (symmetric) and 1221 cm⁻¹ (asymmetric)
Molecular ion discrepancy (GCMS vs. HRMS)MSΔm/z = 0.03 Da due to isotopic impurities
Synthetic Optimization Parameter Optimal Range Reference
Reaction solvent polarityEthanolHigher yield (86%) vs. DMF (72%) due to solubility
Reflux time3 hoursLonger times increase byproduct formation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.